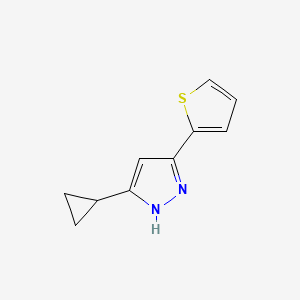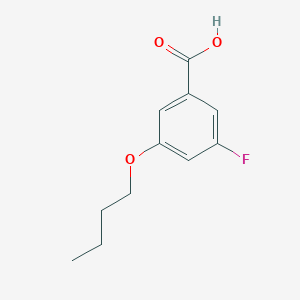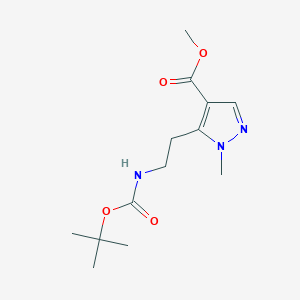
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a tert-butoxycarbonylamino-ethyl group and a methyl group. The compound also contains a carboxylic acid methyl ester group .
Molecular Structure Analysis
The molecular formula of a similar compound, ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate, is C11H16N2O5 . The exact structure of your compound would depend on the specific locations of the substituents on the pyrazole ring.Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides . The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the compound’s solubility would depend on the polarity of its functional groups. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates
This compound is utilized in the synthesis of PNA oligonucleotide conjugates, which are of significant interest in the biomedical and diagnostic fields. They serve as antigene agents and molecular sensors. The efficient synthesis of PNAs can potentially reduce costs and increase their availability for broader use .
Development of Molecular Biology Tools
The tert-butoxycarbonyl group within the compound is instrumental in the creation of molecular biology tools. PNAs, which mimic nucleic acids, can be designed with this compound to retain the nucleobases of DNA while replacing the deoxyribose phosphodiester backbone with a pseudo-peptide backbone .
Direct Introduction of tert-Butoxycarbonyl Group
In synthetic organic chemistry, the tert-butoxycarbonyl group is widely applied. This compound provides a straightforward method for the direct introduction of this group into various organic compounds, enhancing the efficiency and versatility of synthetic processes .
Polymer Synthesis with Pendant Amine Functionality
The methacrylate derivative of this compound can be polymerized to generate polymers with pendant amine functionality. The BOC protecting group is typically removed with acid, which is a standard procedure in polymer chemistry .
Synthesis of PEG Derivatives
This compound is used to synthesize PEG derivatives containing an amino group with two Boc-protected amino groups. These derivatives are reactive with carboxylic acids, activated NHS esters, and carbonyls, making them valuable in various synthetic applications .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates , suggesting that this compound may also interact with nucleic acids or proteins.
Mode of Action
It is known that compounds with similar structures can be used in the synthesis of peptide nucleic acid oligonucleotide conjugates . These conjugates can interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound “5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester” may be involved in the synthesis of peptide nucleic acid oligonucleotide conjugates . These conjugates can interact with nucleic acids and proteins, potentially affecting various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the tert-butoxycarbonyl group, which is commonly used to improve the pharmacokinetic properties of drugs .
Result of Action
Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates, which can interact with nucleic acids and proteins .
Action Environment
The action environment of the compound “5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester” is likely to be within the cell, given its potential role in the synthesis of peptide nucleic acid oligonucleotide conjugates . Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
methyl 1-methyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)14-7-6-10-9(11(17)19-5)8-15-16(10)4/h8H,6-7H2,1-5H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLTSVLKZXTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=NN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



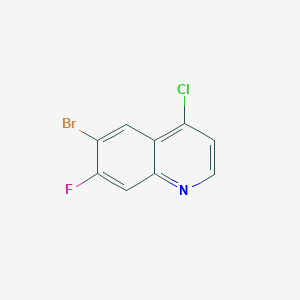
![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)

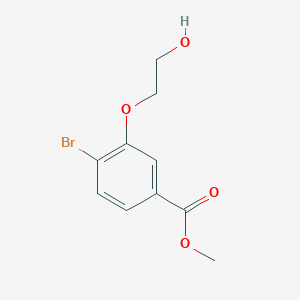

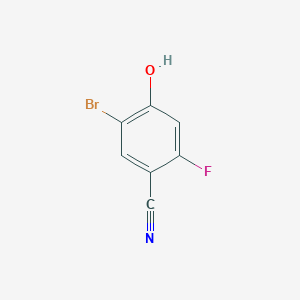
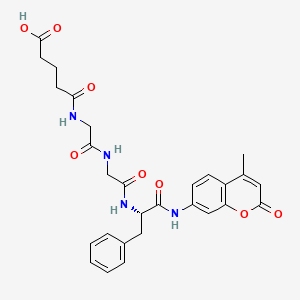
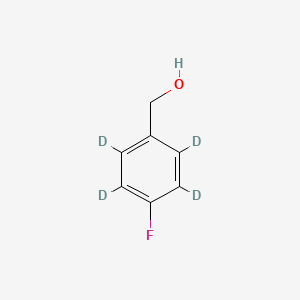
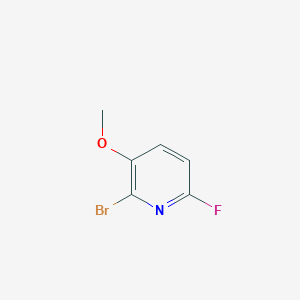
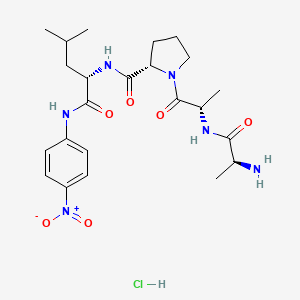

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)
